molecular formula C13H19F2N5 B11735525 N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11735525
M. Wt: 283.32 g/mol
InChI Key: DVKLZAPAGORDOA-UHFFFAOYSA-N
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Description

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

The synthesis of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine involves a multi-step process. One efficient method reported involves a one-pot two-step synthesis starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. The reaction proceeds via a solvent-free condensation/reduction reaction sequence . Another method involves the nitrosation, reduction, esterification, amino group protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine .

Chemical Reactions Analysis

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In the case of its antifungal activity, it is believed to inhibit the mitochondrial complex I electron transport chain, leading to the disruption of cellular respiration in fungi . This inhibition results in the accumulation of reactive oxygen species, causing oxidative stress and cell death.

Comparison with Similar Compounds

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H19F2N5

Molecular Weight

283.32 g/mol

IUPAC Name

N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1-(difluoromethyl)-3-methylpyrazol-4-amine

InChI

InChI=1S/C13H19F2N5/c1-4-9(2)20-11(5-6-17-20)7-16-12-8-19(13(14)15)18-10(12)3/h5-6,8-9,13,16H,4,7H2,1-3H3

InChI Key

DVKLZAPAGORDOA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)CNC2=CN(N=C2C)C(F)F

Origin of Product

United States

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